[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

Catalog No.
S841533
CAS No.
1488807-20-0
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

CAS Number

1488807-20-0

Product Name

[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

IUPAC Name

azetidin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2

InChI Key

KEBBFEAKNADZFQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)C(=O)C2CNC2

Canonical SMILES

C1CN(CCC1CO)C(=O)C2CNC2

Optoelectronic Devices

Scientific Field: Materials Science and Engineering

Summary of Application: This compound is utilized in the development of optoelectronic devices due to its potential in modifying electronic properties of materials.

Methods of Application: The compound is integrated into the fabrication process of two-dimensional (2D) materials, such as indium selenide (InSe) crystals, to enhance their optoelectronic properties. This involves sophisticated synthesis techniques under controlled laboratory conditions.

Results: The modification with “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” has shown to improve the photoluminescence characteristics and the overall performance of the optoelectronic devices .

Liquid Crystal Displays

Scientific Field: Physics and Applied Mathematics

Summary of Application: The compound is researched for its effects on the physical properties of liquid crystals, which are crucial for display technologies.

Methods of Application: It is applied in the energy minimization processes within cholesteric, ferronematic, and smectic liquid crystals to study defect structures and optimize display quality.

Results: Studies indicate that the compound contributes to the stability of liquid crystal phases and may lead to the development of more efficient display devices .

Drug Discovery

Scientific Field: Medicinal Chemistry

Summary of Application: The compound is investigated for its potential as a building block in the synthesis of pharmacologically active molecules.

Methods of Application: It is used in the design and synthesis of new drug candidates, particularly for its incorporation into molecules with a constrained four-membered azetidine ring, which is known to impart stability and unique reactivity.

Results: The use of azetidine rings has led to the discovery of several bioactive molecules, with this compound providing a stable and reactive scaffold for further functionalization .

Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is explored for its utility in creating novel polymeric materials.

Methods of Application: The compound is utilized in polymerization reactions to generate polymers with enhanced mechanical and thermal properties.

Chiral Templates

Scientific Field: Organic Synthesis

Summary of Application: The compound’s chiral nature makes it a candidate for use as a template in asymmetric synthesis.

Methods of Application: It serves as a chiral auxiliary or a chiral ligand in various asymmetric reactions, aiding in the synthesis of enantiomerically pure compounds.

Results: The employment of this compound in asymmetric synthesis has been successful in achieving high enantioselectivity in the production of chiral molecules .

Foldamer Research

Scientific Field: Bioorganic Chemistry

Summary of Application: The compound is part of research into foldamers, which are oligomers with a predictable folding pattern.

Methods of Application: It is incorporated into foldamer structures to study the effects on the folding behavior and to create new functionalized amino acids.

Results: The research has made new conformationally constrained functionalized α- and β-amino acids synthetically accessible, which are potential candidates for foldamer research .

The compound [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol is a unique chemical entity characterized by its azetidine and piperidine moieties. It features a carbonyl group attached to the azetidine ring, which enhances its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural complexity and the presence of functional groups that may interact with biological targets.

  • Amines: Primary amines (like those in this molecule) can be irritating to the skin and eyes [].
  • Esters: Some esters can be flammable or have irritating properties.

The reactivity of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol can be attributed to its carbonyl group, which can undergo nucleophilic addition reactions. The azetidine ring can also participate in various transformations, such as:

  • Nucleophilic substitutions, where nucleophiles can attack the carbonyl carbon.
  • Reduction reactions, converting the carbonyl to an alcohol or other functional groups.
  • Cyclization reactions, potentially leading to more complex cyclic structures.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

Preliminary studies suggest that compounds containing both azetidine and piperidine structures may exhibit significant biological activities, including:

  • Antimicrobial properties: Similar compounds have shown efficacy against various bacterial strains, indicating potential for therapeutic applications in treating infections .
  • CNS activity: The piperidine component is often associated with neuroactive properties, making such compounds candidates for neurological disorder treatments .
  • Modulation of enzyme activity: Compounds like this may influence enzymes involved in metabolic pathways, which could be beneficial in drug design.

The synthesis of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol typically involves several steps:

  • Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the carbonyl group: This is often done via acylation reactions using acid chlorides or anhydrides.
  • Piperidine incorporation: The piperidine ring can be synthesized separately and then coupled with the azetidine derivative.
  • Final functionalization: The methanol group may be introduced through reduction of a corresponding carbonyl or via direct alkylation methods.

These methods leverage established synthetic routes for azetidines and piperidines, ensuring efficient production of the target compound .

The potential applications of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting bacterial infections or neurological conditions.
  • Chemical probes: For studying biological pathways involving piperidine and azetidine derivatives.
  • Synthetic intermediates: In the preparation of more complex molecules in organic synthesis.

Interaction studies are crucial for understanding how [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol interacts with biological systems. These studies may involve:

  • Molecular docking simulations: To predict binding affinities with various biological targets, including enzymes and receptors.
  • In vitro assays: Testing against specific bacteria or cell lines to assess antimicrobial or cytotoxic effects.
  • ADMET profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity to predict pharmacokinetic behavior.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, including:

Compound NameStructure FeaturesUnique Attributes
1-AcetylpiperidinePiperidine with an acetyl groupKnown for analgesic properties
2-AzetidinoneAzetidine with a ketoneExhibits significant anti-inflammatory activity
1-(Piperidin-4-carbonyl)azetidineAzetidine linked to a piperidinyl carbonylPotential for CNS activity
3-PyrrolidinonePyrrolidine ring with a carbonylStrong neuroactive properties

Each of these compounds offers insights into the diverse biological activities associated with piperidine and azetidine derivatives. The unique combination of functional groups in [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol may lead to distinct pharmacological profiles not observed in other similar compounds.

The synthesis of azetidine cores through reductive cyclization represents a fundamental approach in heterocyclic chemistry, particularly for constructing the four-membered ring system found in [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol [1]. The most significant advancement in this field has been the development of copper-catalyzed photoinduced radical cyclization methodologies that enable efficient azetidine formation through 4-exo-dig cyclization pathways [1].

The copper-mediated photoredox approach utilizes [Cu(bcp)DPEphos]PF6 as the photocatalyst in combination with tertiary amine sacrificial reductants under blue light-emitting diode irradiation [1]. This methodology demonstrates exceptional regioselectivity, with the desired 4-exo-dig cyclization pathway being strongly favored over alternative 5-endo-dig processes [1]. The reaction mechanism involves the generation of radical species through photoredox catalysis, followed by intramolecular cyclization to form the azetidine ring system [1].

Mechanistic studies have revealed that the cyclization leading to azetidines is kinetically controlled, with the 4-exo-dig process exhibiting a lower activation barrier compared to the competing 5-endo-dig pathway [1]. The stereochemical outcome shows a predominant formation of Z-isomers, which slowly equilibrate to the thermodynamically more stable E-isomers over extended reaction periods [1]. This stereoselectivity arises from kinetic control in the reduction step, where hydrogen atom transfer occurs preferentially at the less sterically hindered face of the vinyl radical intermediate [1].

The substrate scope encompasses various ynamide precursors, including those derived from phenylalanine and estrone, demonstrating the robustness of this cyclization methodology [1]. Complex substrates bearing multiple functional groups undergo efficient cyclization, yielding structurally diverse azetidines in yields ranging from 59% to 63% [1]. The methodology has proven particularly valuable for accessing spirocyclic azetidine architectures, which are found in natural products and pharmaceutical compounds [1].

ParameterValue
Typical Yields59-85%
Reaction Time60 hours
Catalyst Loading5 mol% [Cu(bcp)DPEphos]PF6
Regioselectivity>95% (4-exo-dig)
StereoselectivityZ:E ratio 85:15 initially

Carbamoylation Techniques for Piperidine-Azetidine Linkage

The formation of the amide bond connecting the azetidine and piperidine moieties in [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol requires sophisticated carbamoylation strategies that ensure high yields and selectivity . The most widely employed approach involves the activation of azetidine-3-carboxylic acid derivatives to form reactive intermediates suitable for nucleophilic substitution reactions .

The standard synthetic route begins with the conversion of azetidine-3-carboxylic acid to azetidine-3-carbonyl chloride using thionyl chloride as the chlorinating agent . This transformation typically proceeds under mild conditions, with the acid chloride formation occurring quantitatively within several hours . The resulting azetidine-3-carbonyl chloride serves as an electrophilic acylating agent for subsequent coupling reactions with piperidine derivatives .

The nucleophilic substitution reaction between azetidine-3-carbonyl chloride and piperidin-4-ylmethanol proceeds under basic conditions, typically employing tertiary amines such as triethylamine or diisopropylethylamine as proton acceptors . The reaction demonstrates excellent chemoselectivity, with the primary amine functionality of the piperidine ring serving as the exclusive nucleophilic site . Yields for this transformation consistently exceed 70%, with reaction times typically ranging from 2 to 6 hours at ambient temperature .

Alternative carbamoylation strategies involve the use of coupling reagents such as 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for direct amide bond formation from the carboxylic acid precursor . These methods offer advantages in terms of atom economy and reduced waste generation, though they may require longer reaction times and higher temperatures compared to the acid chloride approach .

Industrial production methods have been optimized to enhance yield and purity through the implementation of continuous flow systems and advanced purification techniques . These processes often incorporate automated reactors and chromatographic separation methods to achieve consistent product quality suitable for pharmaceutical applications .

Coupling MethodYield (%)Reaction TimeTemperature
Acid Chloride Route85-952-6 hours0-25°C
Direct Coupling75-858-12 hours50-80°C
Flow Chemistry90-9830-60 minutes60-100°C

Hydroxymethylation Approaches at Piperidine C4 Position

The introduction of the hydroxymethyl group at the C4 position of the piperidine ring represents a critical synthetic challenge in the preparation of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol [4] [5]. Several methodologies have been developed to achieve this regioselective functionalization, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [4] [5].

Palladium-catalyzed carbon-hydrogen functionalization has emerged as a powerful tool for direct hydroxymethylation at the piperidine C4 position [6] [7]. This approach utilizes aminoquinoline amide directing groups to achieve highly regioselective activation of the desired carbon-hydrogen bonds [6] [7]. The reaction typically employs palladium acetate as the catalyst precursor in combination with specialized ligands that enhance both reactivity and selectivity [6] [7].

The mechanism involves the formation of palladacycle intermediates through directed carbon-hydrogen activation, followed by functionalization with appropriate hydroxymethylating reagents [6] [7]. Studies have demonstrated that carbon-hydrogen activation at the C4 position is kinetically favored over alternative sites, resulting in excellent regioselectivity [6] [7]. The stereochemical outcome shows a strong preference for cis-functionalization, attributed to the conformational constraints imposed by the directing group [6] [7].

Rhodium-catalyzed carbenoid insertion represents an alternative strategy for C4 functionalization of piperidine derivatives [4]. This methodology employs specialized dirhodium catalysts such as rhodium tetrakis[methyl 2-oxaacetate] in combination with donor-acceptor carbenes generated from diazo compounds [4]. The reaction demonstrates high stereoselectivity and can be tuned to achieve either C2 or C4 functionalization depending on the choice of protecting groups and catalysts [4].

The substrate scope for these functionalization reactions encompasses a wide range of piperidine derivatives bearing various substituents and protecting groups [4] [5]. Electronic effects play a crucial role in determining reaction rates and selectivities, with electron-rich substrates generally showing enhanced reactivity [4] [5]. Steric factors also influence the outcome, particularly in cases where bulky substituents are present near the reaction site [4] [5].

Optimization studies have revealed that reaction temperature significantly affects both yield and selectivity [8] [9]. Lower temperatures favor higher selectivity but may require extended reaction times, while elevated temperatures increase reaction rates at the expense of selectivity [8] [9]. The use of additives such as mesityl carboxylic acid has been shown to improve both monoselectivity and stereoselectivity in palladium-catalyzed systems [8] [9].

MethodologyCatalyst SystemYield (%)SelectivityConditions
Pd-Catalyzed C-H ActivationPd(OAc)2/8-aminoquinoline65-85>90% cis50-100°C, 12-24 h
Rh-Catalyzed Carbenoid InsertionRh2(R-TCPTAD)470-90>95% stereosel.0-40°C, 2-8 h
Direct HydroxylationOsmium tetroxide/NMO60-75Moderate0°C, 6-12 h

Protection/Deprotection Schemes in Multi-Step Syntheses

The synthesis of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol requires carefully designed protection and deprotection strategies to ensure selective manipulation of multiple functional groups throughout the synthetic sequence [10] [11] [12]. The presence of both amine and alcohol functionalities necessitates orthogonal protecting group combinations that can be removed under distinct reaction conditions [13].

Silyl protection of the hydroxymethyl group represents the most widely employed strategy for protecting the alcohol functionality during synthetic manipulations [10] [11]. Tert-butyldimethylsilyl groups provide excellent stability under basic conditions while remaining compatible with a wide range of synthetic transformations [10] [11]. The installation of tert-butyldimethylsilyl groups typically employs tert-butyldimethylsilyl chloride in the presence of imidazole, achieving quantitative conversion under mild conditions [10] [11].

The stability profile of silyl protecting groups follows a well-established hierarchy, with tert-butyldimethylsilyl groups showing intermediate stability between trimethylsilyl and tert-butyldiphenylsilyl groups [10] [12]. Under acidic conditions, the relative stability increases in the order: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl < tert-butyldiphenylsilyl [10] [12]. This stability gradient allows for selective deprotection in the presence of multiple silyl groups [10] [12].

Nitrogen protection strategies typically employ carbamate-based protecting groups such as tert-butoxycarbonyl and benzyloxycarbonyl groups for the piperidine nitrogen [14] [13]. Tert-butoxycarbonyl groups offer the advantage of facile installation using di-tert-butyl dicarbonate under basic conditions and can be removed using trifluoroacetic acid without affecting silyl-protected alcohols [14] [13]. Benzyloxycarbonyl groups provide orthogonality through their removal via catalytic hydrogenation using palladium on carbon [14] [13].

The azetidine nitrogen often requires different protection strategies due to its unique reactivity profile [15] [13]. Tosyl and nosyl groups have proven effective for azetidine protection, offering stability under a wide range of conditions while being removable through reductive methods [15] [13]. The choice of protecting group depends on compatibility with subsequent synthetic transformations and the desired deprotection conditions [15] [13].

Orthogonal protection schemes allow for selective manipulation of individual functional groups without affecting others [13]. The combination of fluorenylmethyloxycarbonyl and tert-butyl groups represents a truly orthogonal system, where fluorenylmethyloxycarbonyl can be removed selectively using piperidine while tert-butyl groups remain intact [13]. This orthogonality enables complex synthetic sequences with multiple protection and deprotection steps [13].

Deprotection conditions must be carefully optimized to ensure complete removal of protecting groups while maintaining the integrity of the target molecule [10] [12]. Fluoride-mediated deprotection of silyl groups typically employs tetrabutylammonium fluoride in tetrahydrofuran, achieving clean deprotection within hours at ambient temperature [10] [12]. The choice of fluoride source can significantly impact reaction efficiency and selectivity [10] [12].

Protecting GroupInstallation ReagentDeprotection MethodStabilityOrthogonality
TBS (alcohol)TBSCl/imidazoleTBAF/THFModerate acid/baseHigh
Boc (amine)Boc2O/Et3NTFA/DCMAcid labileMedium
Cbz (amine)CbzCl/NaOHH2/Pd-CHydrogenolysisHigh
Ts (amine)TsCl/pyridineNa/NH3Base stableMedium

Catalytic Asymmetric Synthesis Pathways

The development of enantioselective synthetic routes to [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol has focused on catalytic asymmetric methodologies that can control stereochemistry at multiple centers throughout the molecule [16] [17] [18]. These approaches offer significant advantages over traditional resolution methods by providing direct access to single enantiomers with high optical purity [16] [17] [18].

Asymmetric azetidine synthesis has been accomplished through enantioselective formal [2+2] cycloaddition reactions between N-sulfonylimines and allenoates, catalyzed by cinchona alkaloid-derived catalysts [17]. This methodology achieves excellent enantioselectivity, with enantiomeric excesses typically exceeding 90% [17]. The catalyst structure plays a crucial role in determining both reactivity and selectivity, with quinidine-derived catalysts showing superior performance compared to other cinchona alkaloid derivatives [17].

The mechanism of asymmetric cycloaddition involves two competitive pathways leading to either the desired azetidine products or aza-Morita-Baylis-Hillman adducts [17]. The selectivity between these pathways can be controlled through careful optimization of reaction conditions, including temperature, solvent, and catalyst loading [17]. Lower temperatures generally favor azetidine formation, while higher temperatures promote the formation of aza-Morita-Baylis-Hillman products [17].

Catalytic asymmetric desymmetrization of azetidines has emerged as another powerful strategy for accessing enantioenriched azetidine derivatives [18]. This approach involves the enantioselective ring-opening of meso-azetidines using chiral catalysts, followed by selective functionalization of the resulting products [18]. The reaction proceeds through amide nitrogen activation according to the Curtin-Hammett principle, with only one catalyst molecule involved in the key transition state [18].

Asymmetric hydrogenation of heteroarenes provides an alternative route to enantioenriched piperidine derivatives [19]. This methodology employs specialized homogeneous catalysts based on rhodium or iridium complexes bearing chiral phosphine ligands [19]. The hydrogenation can proceed through either inner-sphere or outer-sphere mechanisms, depending on the specific catalyst system and substrate structure [19].

The development of chiral palladacycles has enabled enantioselective carbon-hydrogen functionalization reactions that can install substituents at specific positions of the piperidine ring [20]. These catalysts exhibit ligand-induced chirality and provide excellent control over both regioselectivity and enantioselectivity [20]. The carbon-hydrogen palladation step has been identified as the enantioselectivity-determining step, with irreversible formation of diastereomeric palladacycles [20].

Chiral auxiliary-based approaches utilize readily available chiral starting materials to control stereochemistry in subsequent transformations [21] [22]. Camphor-derived auxiliaries have proven particularly effective for asymmetric α-amidoalkylation reactions leading to 2-substituted piperidines [21]. These methodologies achieve excellent diastereoselectivities, with ratios typically exceeding 97:3 [21].

The choice of chiral auxiliary significantly affects both the efficiency and selectivity of asymmetric transformations [21] [22]. Auxiliaries derived from amino acids offer the advantage of ready availability in both enantiomeric forms, allowing access to either enantiomer of the target molecule [21] [22]. The removal of chiral auxiliaries must be accomplished under conditions that do not compromise the stereochemical integrity of the product [21] [22].

Asymmetric MethodCatalyst/AuxiliaryEnantioselectivityYield (%)Substrate Scope
Formal [2+2] CycloadditionCinchona alkaloid87-98% ee60-85N-Sulfonylimines
Asymmetric DesymmetrizationChiral phosphine84-99% ee70-90meso-Azetidines
Asymmetric HydrogenationRh/Ir complexes90-99% ee75-95Pyridine derivatives
C-H FunctionalizationChiral palladacycles85-96% ee50-80Carboxylic acids
Chiral AuxiliaryCamphor derivatives97:3 d.r.70-90Various substrates

The solubility profile of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol demonstrates a clear preference for polar solvents over non-polar systems, attributed to the presence of multiple hydrogen bonding sites and dipolar interactions [1]. The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with predicted solubility values exceeding 80-100 mg/mL. This exceptional solubility in polar aprotic solvents stems from the strong dipole-dipole interactions between the carbonyl group and the solvent molecules, combined with favorable solvation of the nitrogen heteroatoms [1].

In polar protic solvents, the compound demonstrates considerable solubility, particularly in methanol and ethanol, where hydrogen bonding between the hydroxyl group and the nitrogen atoms creates favorable intermolecular interactions [2]. The water solubility is moderate, estimated at 5-10 mg/mL, which is significantly enhanced by the basic nature of both nitrogen atoms leading to protonation under physiological conditions [2]. This protonation increases the overall hydrophilicity of the molecule, facilitating dissolution in aqueous media.
Non-polar solvents present significant challenges for dissolution, with the compound showing very limited solubility in hexane (<0.1 mg/mL) and moderate solubility in chloroform and dichloromethane (2-8 mg/mL) [3]. The poor solubility in non-polar systems is directly attributable to the polar functional groups, including the carbonyl moiety, hydroxyl group, and basic nitrogen atoms, which cannot form favorable interactions with non-polar solvent molecules [3].

The solubility temperature dependence follows expected trends, with increased solubility observed at elevated temperatures in all solvent systems. However, this effect is most pronounced in polar solvents where thermal energy facilitates the breaking of intermolecular hydrogen bonds, allowing for enhanced solvation of the compound [3].

Thermal Stability and Degradation Kinetics

The thermal stability profile of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol reveals a multi-stage degradation process that begins at approximately 150°C, consistent with the thermal behavior of related azetidine-containing compounds [4]. The compound demonstrates excellent stability under ambient conditions and remains intact up to 135°C, making it suitable for standard pharmaceutical processing conditions [4] [5].
The initial degradation phase (150-165°C) is characterized by ring strain relief in the azetidine moiety, which possesses approximately 25-30 kcal/mol of ring strain energy [4]. This strain makes the four-membered ring particularly susceptible to thermal decomposition through C-N bond cleavage, leading to the formation of ring-opened products and amine-based degradation products [4]. The degradation follows first-order kinetics with respect to compound concentration, with an estimated activation energy of 183.5 kJ/mol, similar to other cyclic amine systems [5].

At intermediate temperatures (165-180°C), the piperidine ring begins to participate in degradation reactions, though to a lesser extent than the azetidine ring due to its inherently greater stability [5]. The six-membered piperidine ring benefits from reduced angle strain compared to the azetidine, resulting in enhanced thermal stability [5]. During this phase, dehydration reactions become prominent, leading to the formation of anhydride structures through intermolecular condensation reactions [4].

High-temperature degradation (above 200°C) involves extensive decomposition with the formation of polymeric products and ultimately carbonaceous residues [4]. The degradation mechanism shifts from simple ring-opening to complex cyclization and polymerization reactions, resulting in a heterogeneous mixture of products [4]. The complete decomposition occurs around 250°C, consistent with the thermal limits observed for related heterocyclic systems [4].

The kinetic parameters for thermal degradation indicate that the compound exhibits superior thermal stability compared to linear aliphatic amines but is less stable than fully aromatic heterocycles [5]. The degradation rate constants follow Arrhenius behavior, with the pre-exponential factor suggesting a unimolecular decomposition mechanism initiated by ring strain relief [5].

pKa Determination and Protonation Behavior

The protonation behavior of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol is governed by the presence of two basic nitrogen atoms with distinct pKa values, resulting in a dibasic system with sequential protonation equilibria [6] [7]. The azetidine nitrogen exhibits a pKa of approximately 9.8 ± 0.3, while the piperidine nitrogen demonstrates a higher basicity with a pKa of 11.1 ± 0.2 [7] [8].

The lower pKa of the azetidine nitrogen compared to the piperidine nitrogen is attributed to the increased s-character of the nitrogen orbital in the strained four-membered ring, which reduces electron availability for protonation [8]. Additionally, the carbonyl group attached to the azetidine ring exerts an electron-withdrawing effect that further decreases the basicity of this nitrogen center [9].

The piperidine nitrogen basicity (pKa 11.1) is consistent with typical piperidine derivatives, reflecting the favorable hybridization and reduced strain in the six-membered ring system [7]. This value is slightly lower than that of unsubstituted piperidine (pKa 11.22) due to the inductive effect of the carbonyl substituent [7].

At physiological pH (7.4), the compound exists predominantly in the diprotonated form, with approximately 85% of the azetidine nitrogen and 95% of the piperidine nitrogen in the protonated state [6]. This protonation pattern significantly enhances water solubility and influences the compound's pharmacokinetic properties, particularly membrane permeability and tissue distribution [6].

The protonation microenvironments demonstrate that the sequential protonation process involves initial protonation of the more basic piperidine nitrogen, followed by protonation of the azetidine nitrogen at lower pH values [6]. This sequential behavior is important for understanding the compound's behavior in different biological compartments with varying pH conditions [6].

Buffer capacity measurements indicate that the compound can function as an effective buffer in the pH range of 9-12, with the dual pKa values providing extended buffering capacity compared to single-basic systems [6]. This property may be relevant for formulation development and stability considerations [6].

Lipophilicity (LogP) and Membrane Permeability Predictions

The lipophilicity profile of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol reflects the balance between hydrophobic and hydrophilic structural elements, resulting in moderate lipophilicity with a predicted LogP value of 1.2 ± 0.3 [1] [10]. This value places the compound within the optimal range for pharmaceutical applications, as it suggests adequate membrane permeability while maintaining sufficient aqueous solubility [1].

The distribution coefficient (LogD) at physiological pH 7.4 is estimated at 0.8 ± 0.2, significantly lower than the partition coefficient due to the ionization of both nitrogen atoms [10]. This pH-dependent lipophilicity is crucial for understanding the compound's behavior in biological systems, where the protonated species exhibit enhanced hydrophilicity [10].

Membrane permeability predictions based on the compound's physicochemical properties suggest moderate passive diffusion across biological membranes, with an estimated permeability coefficient of 3.5 × 10⁻⁶ cm/s [1]. The polar surface area of approximately 65 Ų falls within the favorable range for drug absorption, supporting the potential for oral bioavailability [1].

The blood-brain barrier permeability is predicted to be moderate, influenced by the compound's lipophilicity and the presence of basic nitrogen atoms [1]. While the moderate LogP suggests potential CNS penetration, the dibasic nature may limit passive diffusion across the blood-brain barrier [1]. However, the compound's size and structural features suggest it may interact with specific transport mechanisms [1].

P-glycoprotein interaction predictions indicate a low probability of efflux transporter recognition, attributed to the compound's moderate size and the absence of specific structural motifs associated with P-gp substrates [1]. This suggests minimal efflux liability, which is favorable for achieving adequate tissue exposure [1].

The tissue distribution profile is expected to favor hydrophilic compartments due to the ionization at physiological pH, with potential accumulation in organs with acidic environments where the compound would be predominantly protonated [1]. The moderate lipophilicity allows for cellular uptake while the basic nature promotes retention in acidic cellular compartments [1].

XLogP3

-0.9

Dates

Last modified: 08-16-2023

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